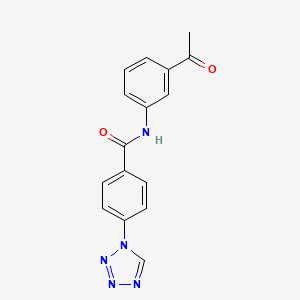![molecular formula C23H16N2O3 B2634157 (7E)-7-[(3,4-dihydroxyphenyl)methylidene]-12H-isoquinolino[2,3-a]quinazolin-5-one CAS No. 306324-60-7](/img/structure/B2634157.png)
(7E)-7-[(3,4-dihydroxyphenyl)methylidene]-12H-isoquinolino[2,3-a]quinazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
New Synthetic Approaches and Catalysis
The development of new synthetic methodologies for derivatives of isoquinoline and quinazoline compounds has been a focus of research. For example, the Bischler–Napieralski cyclization was employed to create derivatives leading to potential pharmacological agents. Such synthetic routes offer a foundation for the synthesis of complex molecules that could include the queried compound (Sobarzo-Sánchez et al., 2010).
Palladium-functionalized catalysts have been utilized for the efficient synthesis of isoquinolino[1,2-b]quinazolin-8-ones, showcasing the role of catalysis in the formation of complex quinazoline derivatives, which might extend to the synthesis of the queried compound (Bahadorikhalili et al., 2018).
Biological Applications
Certain quinazoline derivatives have been investigated for their anticancer properties, demonstrating the potential of these compounds in drug development and therapeutic applications. These studies lay the groundwork for further exploration of related compounds in oncology (Noolvi & Patel, 2013).
Another study explored the structure-activity relationship of N-methyl-4-(4-methoxyanilino)quinazolines, providing insights into the modifications that enhance apoptotic activity against cancer cells. Such research is vital for designing derivatives with improved efficacy and specificity, including those structurally related to the queried compound (Sirisoma et al., 2010).
The novel quinazolinone derivatives have also been evaluated for their corrosion inhibition properties, highlighting the diverse applications of these compounds beyond pharmaceuticals. This illustrates the potential for the queried compound to be investigated in materials science and engineering applications (Errahmany et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(7E)-7-[(3,4-dihydroxyphenyl)methylidene]-12H-isoquinolino[2,3-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O3/c26-20-10-9-14(12-21(20)27)11-18-16-6-2-1-5-15(16)13-25-19-8-4-3-7-17(19)23(28)24-22(18)25/h1-12,26-27H,13H2/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBXDULTPFSJAJ-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=CC3=CC(=C(C=C3)O)O)C4=NC(=O)C5=CC=CC=C5N41 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2/C(=C\C3=CC(=C(C=C3)O)O)/C4=NC(=O)C5=CC=CC=C5N41 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-[(3,4-dihydroxyphenyl)methylidene]-11,13-dihydro-6H-5a,12-diazatetraphen-13-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(acetylamino)phenyl]-2-methoxyacetamide](/img/structure/B2634076.png)
![N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2634077.png)
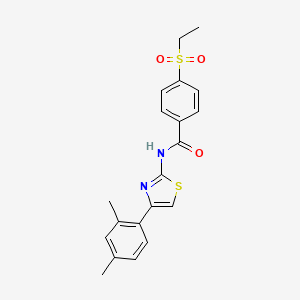
![6-[5-(3,5-dimethoxybenzyl)-1,2,4-oxadiazol-3-yl]-3-isopropyl-1,3-benzoxazol-2(3H)-one](/img/structure/B2634079.png)
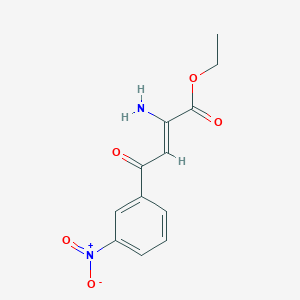
![2-Chloro-N-[4-[1-(difluoromethyl)imidazol-2-yl]phenyl]propanamide](/img/structure/B2634081.png)
![6-Amino-1-(2-methylpropyl)-5-[(2-methylpropyl)(prop-2-yn-1-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2634083.png)
![2-{(Z)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolane-4-carboxylic acid](/img/structure/B2634084.png)
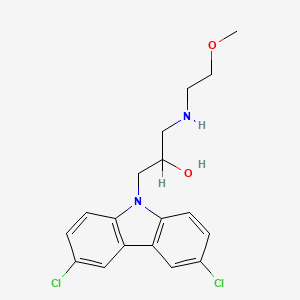
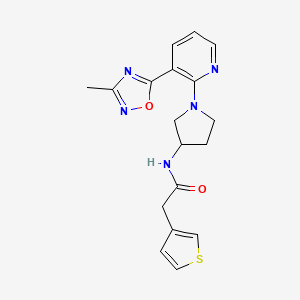
![O-[(3,5-dichlorophenyl)methyl]hydroxylamine hydrochloride](/img/structure/B2634094.png)
![3-(3,5-dimethylisoxazol-4-yl)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2634095.png)
